molecular formula C7H2Cl2FN B1320196 2,5-Dichloro-4-fluorobenzonitrile CAS No. 1804886-09-6

2,5-Dichloro-4-fluorobenzonitrile

Cat. No. B1320196
M. Wt: 190 g/mol
InChI Key: RDZRXJZKTRHRQP-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-fluorobenzonitrile is a halogenated aromatic nitrile compound. While the specific compound is not directly discussed in the provided papers, related halogenated benzonitriles are frequently used as intermediates in the synthesis of various heterocyclic compounds and pharmaceuticals. These compounds are characterized by the presence of halogen atoms and a cyano group attached to a benzene ring, which significantly influences their reactivity and physical properties.

Synthesis Analysis

The synthesis of halogenated benzonitriles, such as 2,5-Dichloro-4-fluorobenzonitrile, often involves halogenation reactions, ammoxidation, or other substitution reactions. For instance, the synthesis of 2,4-dibromo-5-fluorobenzonitrile is achieved with an 81.5% yield and may involve similar strategies that could be applied to the synthesis of 2,5-dichloro-4-fluorobenzonitrile . Additionally, the preparation of 2-fluoro-5-nitrobenzonitrile provides insights into the reactivity of similar compounds, which could be relevant for synthesizing the dichloro-fluoro variant .

Molecular Structure Analysis

The molecular structure of halogenated benzonitriles is typically analyzed using spectroscopic methods and X-ray crystallography. For example, the structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was elucidated using X-ray analysis, and similar techniques could be employed to determine the structure of 2,5-dichloro-4-fluorobenzonitrile . The presence of halogen atoms and a cyano group can lead to specific intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the crystal packing and overall stability of the compound .

Chemical Reactions Analysis

Halogenated benzonitriles participate in various chemical reactions, often serving as precursors for the synthesis of heterocyclic compounds. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid is used as a building block for the synthesis of benzimidazoles, benzotriazoles, and other nitrogenous heterocycles . The reactivity of 2,5-dichloro-4-fluorobenzonitrile would likely be similar, allowing for its use in the construction of diverse chemical libraries relevant to drug discovery.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzonitriles are influenced by their molecular structure. Density Functional Theory (DFT) calculations can predict geometrical parameters, vibrational spectra, and non-linear optical (NLO) properties, as demonstrated for 5-fluoro-2-methylbenzonitrile . Such computational methods could also be applied to 2,5-dichloro-4-fluorobenzonitrile to understand its properties better. The presence of halogen atoms can also affect the compound's solubility, melting point, and stability, which are crucial for its practical applications in chemical synthesis.

Scientific Research Applications

Energetic and Structural Study

A study investigated the energetic and structural properties of monofluorobenzonitriles, including 4-fluorobenzonitrile, a compound structurally similar to 2,5-Dichloro-4-fluorobenzonitrile. This research provided insights into the enthalpies of formation, vapor pressures, electronic effects, and UV-vis spectroscopy characteristics of these compounds (Ribeiro da Silva et al., 2012).

Synthesis Techniques

Research on the synthesis of various fluorobenzonitriles, including methods like halogen-exchange fluorination, is significant for understanding the chemical pathways and intermediates involved in producing compounds like 2,5-Dichloro-4-fluorobenzonitrile (Suzuki & Kimura, 1991). Another study discussed the synthesis of 2,4-dibromo-5-fluorobenzonitrile, showcasing the processes that may be analogous to synthesizing 2,5-Dichloro-4-fluorobenzonitrile (Qiong et al., 1998).

Applications in Carbon Dioxide Fixation

An application of 2-aminobenzonitriles, which share structural similarities with 2,5-Dichloro-4-fluorobenzonitrile, is in the chemical fixation of CO₂ to produce quinazoline-2,4(1H,3H)-diones, demonstrating the potential of such compounds in carbon capture and utilization technologies (Kimura et al., 2012).

Spectroscopic Analysis

Spectroscopic studies, like the one on 4-fluorobenzonitrile, provide valuable information on the electronic and vibrational characteristics of compounds related to 2,5-Dichloro-4-fluorobenzonitrile, which can be crucial for applications in material science and molecular identification (Zhao et al., 2018).

Synthesis of Radiofluorinated Compounds

The synthesis of radiofluorinated compounds using fluorobenzonitriles demonstrates the utility of these compounds in radiopharmaceutical development, indicating potential applications for 2,5-Dichloro-4-fluorobenzonitrile in medical imaging (Zlatopolskiy et al., 2012).

Safety And Hazards

The safety data sheet for a similar compound, 2,4-Dichloro-5-fluorobenzonitrile, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,5-dichloro-4-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2FN/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZRXJZKTRHRQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-4-fluorobenzonitrile

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